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DMTr-LNA-U-3-CED-Phosphora

Antisense oligonucleotides qPCR probes SNP genotyping

DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a C2'-O-4'-C methylene-bridged uridine phosphoramidite building block for solid-phase synthesis of locked nucleic acid (LNA)-modified oligonucleotides. Its constrained bicyclic sugar pucker locks the nucleoside into an RNA-mimetic C3'-endo conformation, conferring dramatic increases in duplex thermal stability and nuclease resistance when incorporated into DNA, RNA, or chimeric oligomers.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B15599685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35?,36?,37?,39-,54?/m1/s1
InChIKeyROCIJWWVBQZMMI-XAXHEKOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphoramidite: Core Specifications for Locked Nucleic Acid Oligonucleotide Synthesis


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a C2'-O-4'-C methylene-bridged uridine phosphoramidite building block for solid-phase synthesis of locked nucleic acid (LNA)-modified oligonucleotides . Its constrained bicyclic sugar pucker locks the nucleoside into an RNA-mimetic C3'-endo conformation, conferring dramatic increases in duplex thermal stability and nuclease resistance when incorporated into DNA, RNA, or chimeric oligomers [1]. The compound is supplied as a >98% pure, anhydrous acetonitrile-soluble monomer for use in automated DNA/RNA synthesizers .

Why Unmodified DNA or 2'-OMe Phosphoramidites Cannot Replace DMTr-LNA-U-3-CED-Phosphoramidite


Standard DNA phosphoramidites (e.g., dT-CE) and 2'-O-methyl (2'-OMe) RNA phosphoramidites do not provide the same level of duplex stabilization or nuclease resistance required for demanding applications such as SNP discrimination, in vivo antisense, or high-specificity qPCR probes. DNA:RNA duplexes exhibit modest thermal stability (Tm increase of ~0 °C per modification), while 2'-OMe modifications provide only incremental gains but can impair RNAi activity and still show lower nuclease resistance than LNA [1][2]. In contrast, each LNA-U residue raises Tm by 2–8 °C and markedly extends serum half-life, making generic substitution impractical for applications where target engagement or durability is critical .

Quantitative Differentiation: DMTr-LNA-U-3-CED-Phosphoramidite vs. DNA, 2'-OMe, and Alternative LNA Phosphoramidites


Duplex Thermal Stabilization: LNA-U Elevates Tm by 2–8 °C per Residue Compared to DNA

Incorporation of DMTr-LNA-U-3-CED-phosphoramidite into oligonucleotides increases duplex melting temperature (Tm) by 2–8 °C per LNA residue relative to unmodified DNA . In contrast, 2'-OMe modifications generally increase Tm by 1–2 °C per residue but can reduce RNAi silencing activity, while unmodified DNA provides no stabilization [1][2]. LNA pyrimidines (including uridine) contribute more stability than purines, with the exact ΔTm dependent on nearest-neighbor context [3].

Antisense oligonucleotides qPCR probes SNP genotyping FISH

Nuclease Resistance: LNA-U-Modified Oligonucleotides Exhibit >5-Fold Longer Serum Half-Life than 2'-OMe Gapmers

LNA-modified oligonucleotides incorporating DMTr-LNA-U-3-CED-phosphoramidite demonstrate superior nuclease resistance. In direct comparison, chimeric LNA/DNA gapmers had half-lives of >24 h in serum, whereas isosequential 2'-O-methyl gapmers and phosphorothioate oligonucleotides exhibited half-lives of 12 h and 10 h, respectively [1]. LNA also shows increased nuclease stability over 2'-F and 2'-MOE modifications in standardized assays [2].

Antisense therapy siRNA in vivo stability Metabolic stability

Synthesis Yield: Optimized LNA-U Phosphoramidite Production Delivers ≥95% Yield vs. Traditional 58%

Early synthetic routes for LNA-U phosphoramidite (including DMTr-LNA-U-3-CED) suffered from low yields, with reported values of only 58% using conventional chlorophosphoramidite chemistry [1]. Modern, optimized large-scale procedures employing 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphoramidite and DCI activation now achieve yields of ≥95% [2]. This 1.6-fold improvement directly translates to reduced procurement cost and more reliable supply for high-demand projects.

Oligonucleotide synthesis Phosphoramidite manufacturing Large-scale production Cost-efficiency

Mismatch Discrimination: LNA-U Enhances SNP Detection Sensitivity by Lowering Tm Penalty for Mismatches

LNA modifications, including those derived from DMTr-LNA-U-3-CED-phosphoramidite, improve mismatch discrimination. While LNA generally stabilizes duplexes, LNA:DNA mismatches cause a greater ΔTm reduction (destabilization) than DNA:DNA mismatches, enabling sharper distinction between wild-type and variant sequences [1]. Specifically, LNA purines and pyrimidines reduce Tm by 8–12 °C upon mismatch, versus 4–6 °C for DNA-only mismatches, increasing assay specificity without sacrificing overall duplex stability [2].

SNP genotyping Allele-specific PCR Molecular beacons Diagnostic probes

Coupling Time: LNA Phosphoramidites Require Extended Coupling (180–250 sec) but Maintain High Stepwise Efficiency

Due to the steric hindrance of the bicyclic LNA scaffold, DMTr-LNA-U-3-CED-phosphoramidite requires longer coupling times than standard DNA phosphoramidites to achieve high stepwise yields. Recommended coupling times are 180 seconds on ABI synthesizers and 250 seconds on Expedite instruments, compared to 30–60 seconds for DNA monomers [1]. Oxidation of the LNA phosphite is also slower, requiring 45 seconds vs. 15–20 seconds for DNA [2]. However, when these optimized protocols are followed, coupling efficiencies >99% are routinely obtained, matching or exceeding those of DNA phosphoramidites [3].

Automated DNA synthesis Phosphoramidite chemistry Process optimization Oligo manufacturing

Optimal Deployment Scenarios for DMTr-LNA-U-3-CED-Phosphoramidite in Oligonucleotide Therapeutics and Diagnostics


High-Specificity Antisense Gapmers with Extended in Vivo Duration

Use DMTr-LNA-U-3-CED-phosphoramidite to synthesize LNA-modified gapmers (e.g., LNA-DNA-LNA chimeras) targeting mRNA for RNase H-mediated degradation. The 2–8 °C Tm increase per LNA-U residue enables shorter sequences with maintained binding affinity, while the >24 h serum half-life reduces dosing frequency [1]. This combination improves therapeutic index and reduces off-target effects.

SNP Genotyping and Allele-Specific qPCR Probes

Incorporate one or two LNA-U residues into TaqMan or molecular beacon probes to enhance mismatch discrimination. The 8–12 °C Tm penalty for LNA:DNA mismatches vs. 4–6 °C for DNA:DNA allows clear differentiation of single-nucleotide variants in multiplex qPCR or endpoint genotyping assays [2][3].

Stable siRNA Passenger Strand Modifications for Improved RNAi Potency

Place a single DMTr-LNA-U-3-CED-derived LNA-U modification at the 5' or 3' terminus of the siRNA sense strand to block its loading into RISC, thereby reducing off-target gene silencing. The exceptional nuclease resistance of LNA also protects the siRNA from exo- and endonuclease degradation, extending functional half-life in cell culture and in vivo [4][5].

FISH Probes and In Situ Hybridization for Low-Abundance Transcripts

Construct short (12–18mer) LNA-U-enriched FISH probes to detect rare RNA targets with high signal-to-noise ratios. The elevated Tm of LNA-containing probes permits stringent hybridization and washing conditions, minimizing background while preserving specific signal for single-molecule RNA FISH or miRNA localization [6].

Technical Documentation Hub

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